6-(2,2,2-trifluoroethyl)pyridin-3-amine
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Overview
Description
6-(2,2,2-Trifluoroethyl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a trifluoroethyl group at the 6-position and an amine group at the 3-position. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-trifluoroethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 6-chloropyridin-3-amine with 2,2,2-trifluoroethylamine under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution.
Another method involves the direct fluorination of 2-picoline followed by amination. This process includes the use of a fluorinating agent such as Selectfluor and subsequent reaction with ammonia or an amine source to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoroethyl group to a difluoroethyl or monofluoroethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Difluoroethyl or monofluoroethyl derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets influenced by the trifluoroethyl group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-(2,2,2-trifluoroethyl)pyridin-3-amine involves its interaction with specific molecular targets, often influenced by the electron-withdrawing effects of the trifluoroethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridin-3-amine
- 2-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
6-(2,2,2-Trifluoroethyl)pyridin-3-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted pyridines. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1368371-65-6 |
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Molecular Formula |
C7H7F3N2 |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)3-6-2-1-5(11)4-12-6/h1-2,4H,3,11H2 |
InChI Key |
JEYJJPZKPYAUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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